

# Dihydromyricetin: A Technical Review of its Role in Metabolic Regulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dihydromyristicin*

Cat. No.: *B1200315*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dihydromyricetin (DHM), a natural flavonoid compound also known as ampelopsin, has garnered significant scientific interest for its wide array of pharmacological activities. Extracted primarily from plants such as *Ampelopsis grossedentata* (vine tea), it has been traditionally used in herbal medicine.<sup>[1]</sup> Modern research has increasingly focused on its potential to modulate various metabolic pathways, positioning it as a promising candidate for addressing metabolic disorders like insulin resistance, non-alcoholic fatty liver disease (NAFLD), and obesity.<sup>[2][3]</sup> This technical guide provides an in-depth review of the literature, focusing on the molecular mechanisms, key signaling pathways, and quantitative effects of DHM on metabolic regulation.

## Regulation of Glucose Metabolism and Insulin Sensitivity

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome.<sup>[4]</sup> A substantial body of evidence from both *in vivo* and *in vitro* studies demonstrates that DHM can significantly improve insulin sensitivity and regulate glucose homeostasis.

One of the primary mechanisms is through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.<sup>[5]</sup> In high-fat diet (HFD)-fed mice and palmitate-treated L6 myotubes, DHM treatment was found to increase the phosphorylation of AMPK and its downstream target, Ulk1, while decreasing the phosphorylation of mTOR.<sup>[5]</sup> The activation of

AMPK by DHM helps to reverse the inhibition of the insulin receptor substrate-1 (IRS-1) and Akt signaling pathway, ultimately leading to increased expression and translocation of glucose transporter 4 (GLUT4), which facilitates glucose uptake into cells.[\[4\]](#)[\[5\]](#)

Furthermore, DHM has been shown to protect pancreatic  $\beta$ -cells and delay the onset of hyperglycemia. In Zucker diabetic fatty rats, DHM treatment preserved  $\beta$ -cell mass and improved the insulin/glucagon ratio more effectively than rosiglitazone.[\[6\]](#) Studies in db/db mice, a genetic model of type 2 diabetes, showed that oral administration of DHM reduced fasting blood glucose, serum insulin, and the insulin resistance index (HOMA-IR).[\[7\]](#)[\[8\]](#)

| Study Model                | Treatment Group     | Dosage       | Duration | Key Findings                                                           | Reference                                |
|----------------------------|---------------------|--------------|----------|------------------------------------------------------------------------|------------------------------------------|
| db/db Mice                 | DHM                 | 0.5 g/kg BW  | 8 weeks  | Fasting Blood Glucose: ↓; HOMA-IR: ↓                                   | <a href="#">[7]</a>                      |
| db/db Mice                 | DHM                 | 1.0 g/kg BW  | 8 weeks  | Fasting Blood Glucose: ↓ significantly; HOMA-IR: ↓ significantly       | <a href="#">[7]</a>                      |
| db/db Mice                 | Metformin (Control) | 50 mg/kg BW  | 8 weeks  | Fasting Blood Glucose: ↓; HOMA-IR: ↓                                   | <a href="#">[7]</a>                      |
| Zucker Diabetic Fatty Rats | DHM                 | 50-200 mg/kg | 8 weeks  | Delayed hyperglycemi a onset by 4 weeks; Reduced fasting blood glucose | <a href="#">[6]</a>                      |
| NAFLD Patients             | DHM                 | 300 mg/day   | 3 months | Improved glucose metabolism                                            | <a href="#">[9]</a> <a href="#">[10]</a> |

### In Vivo Study: db/db Mice Model of Insulin Resistance[7]

- Animal Model: 10-week-old male db/db mice, a model for type 2 diabetes and obesity.
- Acclimatization: Mice were housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) for one week before the experiment.
- Grouping: Mice were randomly divided into: a model control group, a positive control group (Metformin, 50 mg/kg BW), and DHM-treated groups (0.5 g/kg and 1.0 g/kg BW).
- Diet and Treatment: All mice were fed a high-fat diet (45% fat). DHM and Metformin were administered orally once daily for 8 weeks.
- Endpoint Analysis: Body weight and blood glucose were measured weekly. At the end of the study, an Oral Glucose Tolerance Test (OGTT) was performed. Blood samples were collected to measure serum insulin, lipid profiles, and inflammatory cytokines (TNF- $\alpha$ , IL-1 $\beta$ ). Pancreatic tissue was analyzed using H&E and Masson staining. Protein expression of IRS-1 in relevant tissues was measured by Western blot.

### In Vitro Study: Inflammation-Induced Insulin Resistance in 3T3-L1 Adipocytes[4]

- Cell Line: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes.
- Model Induction: Insulin resistance was induced by treating the mature adipocytes with TNF- $\alpha$  (10 ng/mL).
- DHM Treatment: Cells were co-treated with TNF- $\alpha$  and various concentrations of DHM.
- Analysis: Glucose uptake was measured using a fluorescent glucose analog (2-NBDG). The phosphorylation status of key signaling proteins (AMPK, JNK, NF- $\kappa$ B, IRS-1, Akt) was determined by Western blotting. Immunofluorescence was used to visualize protein localization.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for animal studies investigating DHM's metabolic effects.



[Click to download full resolution via product page](#)

Caption: DHM ameliorates insulin resistance via the PLC/CaMKK/AMPK signaling pathway.[4]

## Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and cholesterol, is a hallmark of metabolic syndrome and contributes to conditions like NAFLD.<sup>[11]</sup> DHM has demonstrated significant lipid-lowering effects, primarily by modulating fatty acid synthesis and oxidation.

The activation of AMPK by DHM is also central to its effects on lipid metabolism.<sup>[12]</sup> Activated AMPK phosphorylates and thereby inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis.<sup>[13]</sup> This action reduces the production of new fatty acids. Simultaneously, AMPK activation leads to an increase in the expression of carnitine palmitoyltransferase-1 (CPT1a), an enzyme essential for the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation.<sup>[12]</sup> The dual effect of inhibiting synthesis and promoting oxidation contributes to a reduction in lipid accumulation in the liver and other tissues.

In studies on finishing pigs, dietary DHM supplementation not only activated the AMPK/ACC pathway but also upregulated the mRNA levels of genes related to lipolysis and fatty acid oxidation, while down-regulating genes involved in lipogenesis.<sup>[13]</sup> In mouse models of alcohol-induced liver injury, DHM administration reduced liver steatosis, lowered liver triglycerides, and improved mitochondrial health, partly through the AMPK-SIRT1-PGC-1 $\alpha$  signaling pathway.<sup>[11][12]</sup>

| Study Model      | Treatment Group | Dosage          | Duration | Key Findings                                                                        | Reference |
|------------------|-----------------|-----------------|----------|-------------------------------------------------------------------------------------|-----------|
| db/db Mice       | DHM             | 0.5 g/kg BW     | 8 weeks  | Serum TC: ↓;<br>Serum TG: ↓                                                         | [7]       |
| db/db Mice       | DHM             | 1.0 g/kg BW     | 8 weeks  | Serum TC: ↓ significantly;<br>Serum TG: ↓ significantly;<br>Abdominal Fat Weight: ↓ | [7]       |
| Finishing Pigs   | DHM             | 300 mg/kg diet  | 28 days  | Muscle TG: ↓;<br>Serum HDL-C: ↑                                                     | [13]      |
| Finishing Pigs   | DHM             | 500 mg/kg diet  | 28 days  | Muscle TG: ↓;<br>Serum HDL-C: ↑                                                     | [13]      |
| Ethanol-fed Mice | DHM             | 6 mg/mL in diet | 5 weeks  | Circulating LDL/VLDL: ↓;<br>Total Cholesterol: ↓;<br>Triglycerides: ↓               | [14]      |

## Chronic Ethanol-Induced Liver Injury Model[12]

- Animal Model: Male C57BL/6J mice.
- Diet and Treatment: Mice were fed a standard diet or an ethanol-containing liquid diet. DHM was administered via intraperitoneal injection (5 or 10 mg/kg) for 9 weeks.
- Analysis: Liver tissues were collected for histological analysis (H&E staining) to assess steatosis. Liver and serum triglyceride levels were quantified. Western blot analysis was

performed on liver lysates to measure the phosphorylation status of AMPK (Thr172) and ACC1 (Ser79), and the expression level of CPT1a.



[Click to download full resolution via product page](#)

Caption: DHM regulates lipid metabolism by activating AMPK, which inhibits fatty acid synthesis and promotes fatty acid oxidation.[12][13]

## Role of Gut Microbiota in DHM's Metabolic Effects

The gut microbiota is increasingly recognized as a critical regulator of host metabolism.[\[15\]](#)

Alterations in its composition are linked to obesity and insulin resistance.[\[16\]](#) Emerging research indicates that DHM can exert its metabolic benefits by modulating the gut microbiota.

In HFD-induced insulin-resistant mice, DHM administration was shown to alter the gut microbial composition.[\[16\]](#) This modulation led to changes in the profile of microbial metabolites, particularly bile acids. Specifically, DHM was found to regulate the content of chenodeoxycholic acid (CDCA). This change in CDCA levels was associated with the inhibition of the farnesoid X receptor (FXR) in intestinal L-cells, which in turn increased the expression of the glucagon gene (Gcg) and promoted the secretion of glucagon-like peptide-1 (GLP-1).[\[16\]](#)[\[17\]](#) GLP-1 is an important incretin hormone that enhances insulin secretion and improves glucose tolerance.

Furthermore, DHM has been observed to increase the abundance of beneficial bacteria like *Akkermansia* and *Lactobacillus*, which are often depleted in metabolic diseases.[\[18\]](#) By restoring a healthier gut microbial ecosystem, DHM can improve intestinal barrier function, reduce systemic inflammation, and positively influence host metabolism.[\[18\]](#)[\[19\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydromyricetin Ameliorates Inflammation-Induced Insulin Resistance via Phospholipase C-CaMKK-AMPK Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin improves skeletal muscle insulin resistance by inducing autophagy via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydromyricetin Attenuates Metabolic Syndrome And Improves Insulin Sensitivity By Upregulating Insulin Receptor Substrate-1 (Y612) Tyrosine Phosphorylation In db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydromyricetin Protects the Liver via Changes in Lipid Metabolism and Enhanced Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary dihydromyricetin supplementation enhances antioxidant capacity and improves lipid metabolism in finishing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dihydromyricetin supplementation improves ethanol-induced lipid accumulation and inflammation [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Dihydromyricetin Promotes Glucagon-Like Peptide-1 Secretion and Improves Insulin Resistance by Modulation of the Gut Microbiota-CDCA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]

- 19. Dihydromyricetin Alleviates Non-Alcoholic Fatty Liver Disease by Modulating Gut Microbiota and Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydromyricetin: A Technical Review of its Role in Metabolic Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200315#dihydromyricetin-literature-review-on-metabolic-regulation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)